![molecular formula C28H30Cl2P2Pd+2 B13721172 Dichloro[1,4-bis(diphenylphosphino)butane]palladium(II)](/img/structure/B13721172.png)
Dichloro[1,4-bis(diphenylphosphino)butane]palladium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(diphenylphosphino)butane-palladium(II) dichloride . It is a coordination complex consisting of palladium(II) ion coordinated with 1,4-bis(diphenylphosphino)butane and two chloride ions. This compound is widely used in organic synthesis, particularly in cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Bis(diphenylphosphino)butane-palladium(II) dichloride can be synthesized by reacting palladium(II) chloride with 1,4-bis(diphenylphosphino)butane in an appropriate solvent such as dichloromethane or ethanol. The reaction typically occurs at room temperature and yields the desired complex as a crystalline powder .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Bis(diphenylphosphino)butane-palladium(II) dichloride is primarily involved in cross-coupling reactions such as:
- Suzuki-Miyaura coupling
- Stille coupling
- Sonogashira coupling
- Negishi coupling
- Hiyama coupling
Common Reagents and Conditions:
- Suzuki-Miyaura coupling: Typically involves aryl halides and boronic acids in the presence of a base such as potassium carbonate and a solvent like toluene or ethanol.
- Stille coupling: Involves organotin compounds and aryl halides, usually in the presence of a base and a solvent like tetrahydrofuran.
- Sonogashira coupling: Utilizes terminal alkynes and aryl halides, often in the presence of a copper(I) co-catalyst and a base like triethylamine.
- Negishi coupling: Involves organozinc compounds and aryl halides, typically in the presence of a solvent like tetrahydrofuran.
- Hiyama coupling: Utilizes organosilanes and aryl halides, often in the presence of a fluoride source like cesium fluoride.
Major Products: The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
1,4-Bis(diphenylphosphino)butane-palladium(II) dichloride is extensively used in scientific research due to its versatility as a catalyst in various organic transformations. Some of its applications include:
- Chemistry: Used as a catalyst in cross-coupling reactions to form carbon-carbon bonds.
- Biology: Employed in the synthesis of biologically active molecules and natural products.
- Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of complex drug molecules.
- Industry: Applied in the production of fine chemicals, agrochemicals, and materials science .
Wirkmechanismus
The mechanism by which 1,4-bis(diphenylphosphino)butane-palladium(II) dichloride exerts its catalytic effects involves the coordination of the palladium center with the phosphine ligands and the substrate. This coordination facilitates the oxidative addition of the substrate to the palladium center, followed by transmetalation and reductive elimination steps to form the desired product. The molecular targets and pathways involved include the activation of carbon-halogen bonds and the formation of carbon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
- Tetrakis(triphenylphosphine)palladium(0)
- Dichlorobis(triphenylphosphine)palladium(II)
- Bis(triphenylphosphine)palladium(II) chloride
Comparison: 1,4-Bis(diphenylphosphino)butane-palladium(II) dichloride is unique due to its bidentate ligand, which provides greater stability and selectivity in catalytic reactions compared to monodentate phosphine ligands. This stability enhances its efficiency in cross-coupling reactions, making it a preferred choice for many synthetic applications .
Eigenschaften
Molekularformel |
C28H30Cl2P2Pd+2 |
|---|---|
Molekulargewicht |
605.8 g/mol |
IUPAC-Name |
dichloropalladium;4-diphenylphosphaniumylbutyl(diphenyl)phosphanium |
InChI |
InChI=1S/C28H28P2.2ClH.Pd/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;;;/h1-12,15-22H,13-14,23-24H2;2*1H;/q;;;+2 |
InChI-Schlüssel |
JQXJBXVWVPVTOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[PH+](CCCC[PH+](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


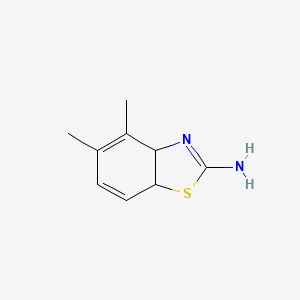
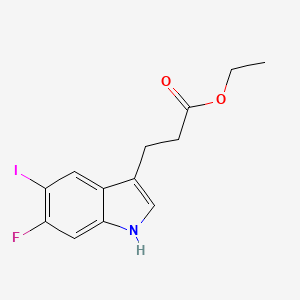
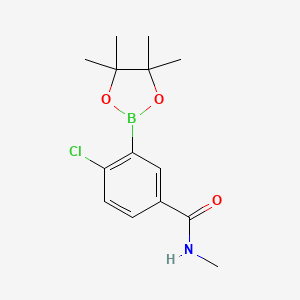
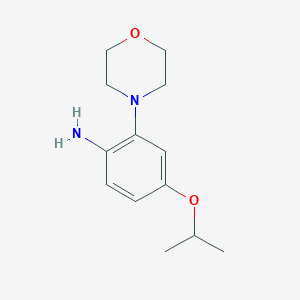
![[3-(2,6-Dichlorophenyl)-isothiazol-4-yl]-carbamoyl 2,6-dichlorobenzaldehyde oxime](/img/structure/B13721118.png)
![3-(Boc-amino)-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid](/img/structure/B13721121.png)
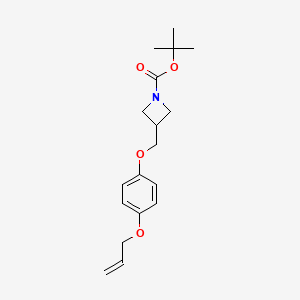
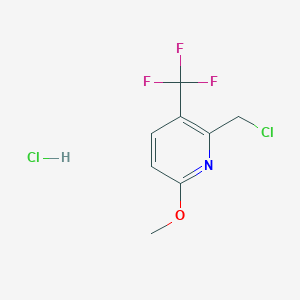
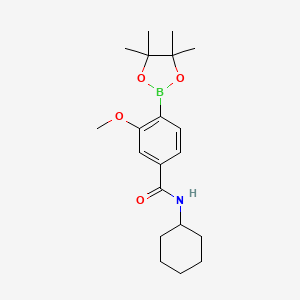

![2-[3-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13721154.png)
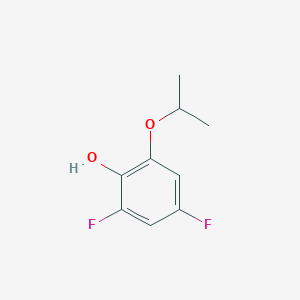
![Methyl [3-(naphthalen-2-yloxy)propyl]-cyanocarbonimidodithioate](/img/structure/B13721167.png)

